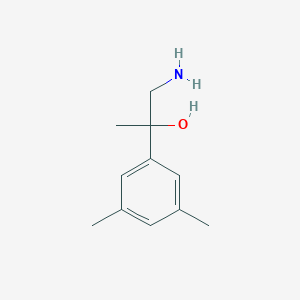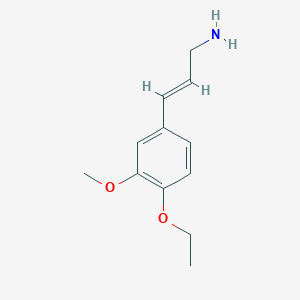![molecular formula C9H18ClNO B13595740 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a bicyclo[2.2.1]heptane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Applications De Recherche Scientifique
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride .
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl, acetate .
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester .
Uniqueness
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
2-amino-2-(1-bicyclo[2.2.1]heptanyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-8(6-11)9-3-1-7(5-9)2-4-9;/h7-8,11H,1-6,10H2;1H |
Clé InChI |
CILWEIBWMPRRSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)








![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)

